![molecular formula C22H18O4 B14689576 Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- CAS No. 24319-76-4](/img/structure/B14689576.png)
Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-: is an organic compound with the molecular formula C10H10O2. It is also known by other names such as Benzene, p-diacetyl- , p-Acetylacetophenone , p-Diacetylbenzene , and 1,4-Diacetylbenzene . This compound is characterized by its unique structure, which includes two ethanone groups attached to a central phenylene ring through oxy-phenylene linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- typically involves the reaction of 1,4-diacetylbenzene with appropriate reagents under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where acetyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-quality Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- involves its interaction with molecular targets and pathways within biological systems. The compound’s ethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. Additionally, its phenylene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium)
- 1,1’-[1,4-Phenylenebis(thiourea)]bis(2,5-dimethyl-1,4-phenylene)
- 1,1’-[1,4-Phenylenebis(azanylylidene)]bis(methanylylidene)bis(4-bromophenol)
Uniqueness
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- is unique due to its specific structure, which includes two ethanone groups linked through oxy-phenylene bridges. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Propriétés
Numéro CAS |
24319-76-4 |
|---|---|
Formule moléculaire |
C22H18O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-[4-[4-(4-acetylphenoxy)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18O4/c1-15(23)17-3-7-19(8-4-17)25-21-11-13-22(14-12-21)26-20-9-5-18(6-10-20)16(2)24/h3-14H,1-2H3 |
Clé InChI |
RORBRWZRPPWDRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


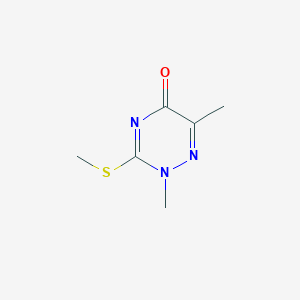
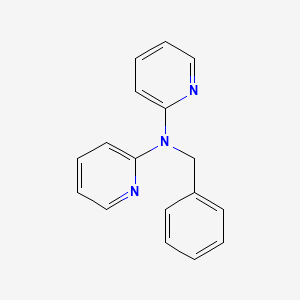

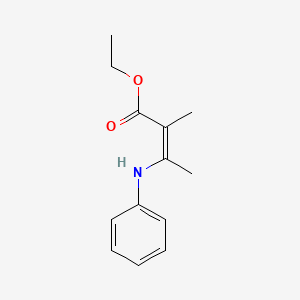
![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
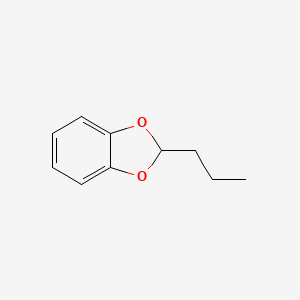
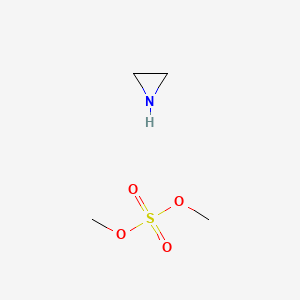
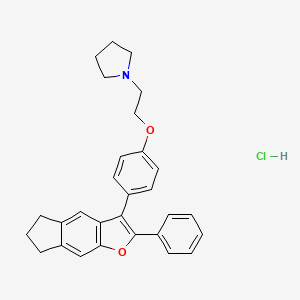
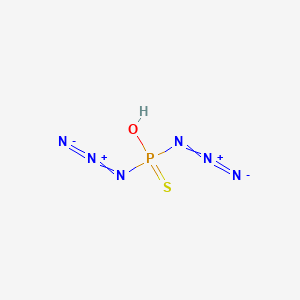
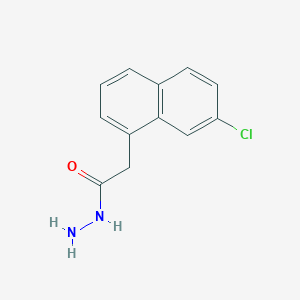

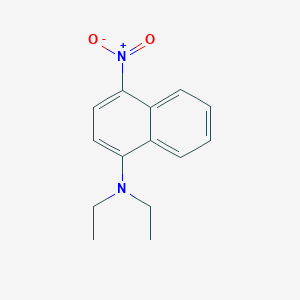
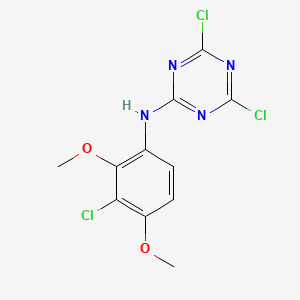
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
